Ethyl 4-Bromo-1-naphthoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

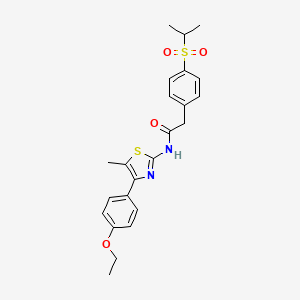

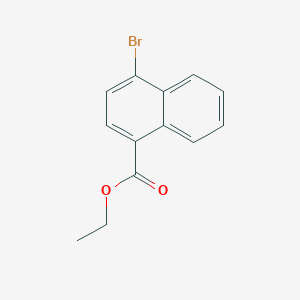

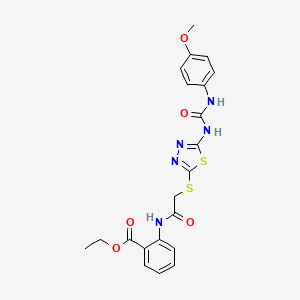

Ethyl 4-Bromo-1-naphthoate is an organic compound . It belongs to the naphthalene family. Its molecular formula is C13H11BrO2 and its average mass is 279.129 Da .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C13H11BrO2 . The SMILES string representation isCCOC(=O)c1ccc(c2c1ccc c2)Br . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, a related compound, ethyl bromo-1-naphthoate, has been studied for its alkaline hydrolysis .科学的研究の応用

Synthesis Applications

Ethyl 4-Bromo-1-naphthoate serves as a versatile compound in various synthesis applications:

- Synthesis of Ethyl Canthinone-1-carboxylates : Utilized in a three-step synthesis approach involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation, leading to the production of ethyl canthin-6-one-1-carboxylate and its analogues (Ioannidou et al., 2011).

- Electrochemical Polymerization : A key component in the synthesis of poly [3-(1-naphthylthiophene)], demonstrating its utility in advanced polymer chemistry (Dogbéavou et al., 1997).

- Selective Synthesis of Polysubstituted Naphthalenes : Used in Ni-catalyzed reductive arylalkenylation of alkynes, aiding in the synthesis of naphthalene derivatives (Zeng et al., 2022).

Crystallography and Molecular Structure Studies

This compound plays a significant role in understanding molecular structures:

- Crystal Structure Elucidation : Crucial in determining the crystal and molecular structures of certain compounds through X-ray diffraction data, enhancing our understanding of molecular interactions (Kaur et al., 2012).

Chemical Reaction Studies

The compound is instrumental in studying various chemical reactions:

- Exploring Chemical Reactions : Involved in studies like the amination of 3-bromo-2-ethoxy-1,5-naphthyridine, providing insights into reaction mechanisms and product formation (Haak & Plas, 2010).

- Role in Mediated Electrochemical Reduction : Used in research on the mediated electrochemical reduction of oxygen to hydrogen peroxide, demonstrating its utility in electrochemical applications (Calabrese et al., 1983).

Material Science and Organic Chemistry

This compound is used in the development of novel materials and in organic chemistry studies:

- Development of Fluorescent Microspheres : Key in synthesizing fluorescent monomers for the creation of copolymerized fluorescent microspheres, indicating its potential in material science (Zhao et al., 2009).

Safety and Hazards

Ethyl 4-Bromo-1-naphthoate is intended for research and development use only and is not for medicinal, household, or other uses . It’s advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

作用機序

Mode of Action

It’s known that brominated compounds often act as electrophiles, reacting with nucleophiles in biological systems .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s challenging to accurately summarize the biochemical pathways affected by Ethyl 4-Bromo-1-naphthoate .

特性

IUPAC Name |

ethyl 4-bromonaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO2/c1-2-16-13(15)11-7-8-12(14)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDVHZHNLGGADD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C2=CC=CC=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1R,3S)-3-Ethynylcyclohexyl]methanamine;hydrochloride](/img/structure/B2982267.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(prop-2-en-1-yl)thiophene-2-carboxamide](/img/structure/B2982268.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2982270.png)

![4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}-N-[3-(propan-2-yloxy)propyl]benzamide](/img/structure/B2982271.png)

![4,5,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2982272.png)

![1-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-phenethylurea](/img/structure/B2982276.png)

![1-Azaspiro[3.4]octan-2-one](/img/structure/B2982277.png)

![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)

![3-(1-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2982279.png)

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-amine;hydrochloride](/img/structure/B2982284.png)